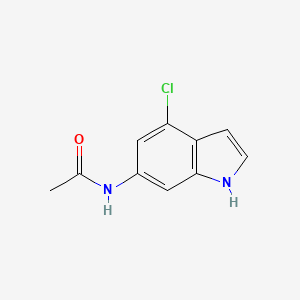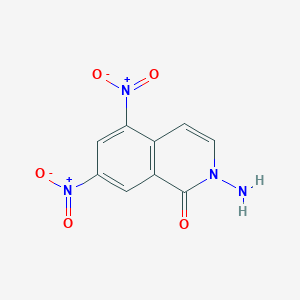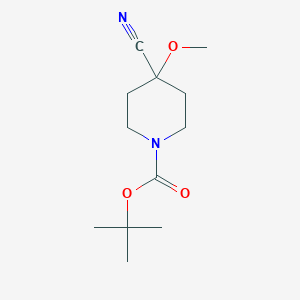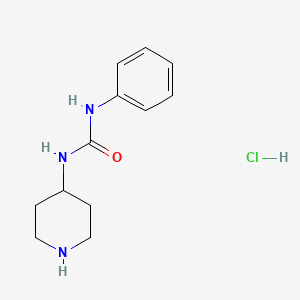![molecular formula C12H17Cl2N B1525028 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene CAS No. 1226104-42-2](/img/structure/B1525028.png)
1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene
Vue d'ensemble
Description
The compound “1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene” is an organic compound containing an aminomethyl group and a dichlorobenzene group . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminomethyl group and the dichlorobenzene group . The aminomethyl group could potentially participate in reactions involving the nitrogen atom, while the dichlorobenzene group could undergo reactions at the carbon atoms bonded to the chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aminomethyl group could potentially increase its polarity and solubility in water .Applications De Recherche Scientifique
Catalytic Oxidation
The catalytic oxidation of dichlorobenzene derivatives, which includes compounds similar to 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene, has been investigated using transition metal oxides. These studies show how different catalysts affect the reaction, with potential applications in environmental and synthetic chemistry (Krishnamoorthy, Rivas, & Amiridis, 2000).
In Catalytic Hydrogenation
Research on similar compounds, such as 2-(aminomethyl)pyridine, demonstrates their role in activating ruthenium complexes for catalytic hydrogenation of ketones. This can have implications in organic synthesis and the development of efficient catalysts (Hadžović, Song, MacLaughlin, & Morris, 2007).
Synthesis of Key Intermediates
Compounds like N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which share structural similarities, are key intermediates in the preparation of antibiotics. This indicates the potential of this compound in pharmaceutical synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Environmental Impact Studies
Investigations into the use of 1,4-dichlorobenzene in air fresheners, which is structurally related, have raised concerns about its environmental impact and exposure risks, indicating the importance of studying similar compounds for their safety and environmental effects (Elliott & Loomis, 2008).
Biochemical Applications
Research into stereospecific conversion of amino acids and their derivatives, which includes compounds structurally related to this compound, reveals significant insights into enzymatic processes and biochemical pathways (Hoffman, Yang, Ichihara, & Sakamura, 1982).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-8(2)10(7-15)5-9-3-4-11(13)6-12(9)14/h3-4,6,8,10H,5,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRJLIWQASWIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=C(C=C(C=C1)Cl)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


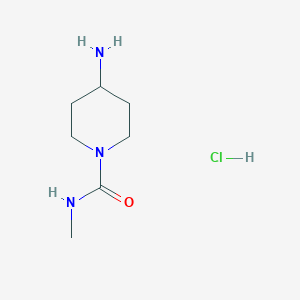

![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1524948.png)
![Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1524950.png)
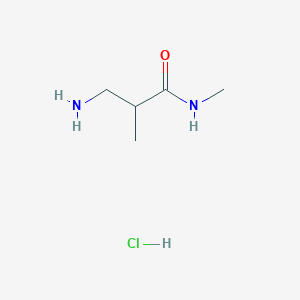
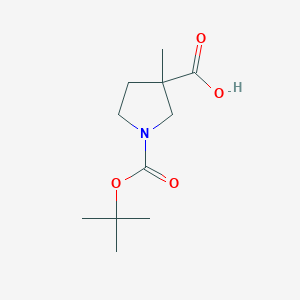
![7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1524959.png)


